Cas no 356091-89-9 (2-(3-Methoxyphenyl)-N-4-(methylthio)benzylethanamine)

2-(3-Methoxyphenyl)-N-4-(methylthio)benzylethanamine is a synthetic amine derivative featuring a methoxyphenyl and methylthio-substituted benzyl moiety. Its structural design combines aromatic and sulfur-containing functional groups, which may confer unique physicochemical properties, such as enhanced lipophilicity or binding affinity in pharmacological applications. The methoxy group at the 3-position of the phenyl ring and the methylthio substituent on the benzyl group suggest potential utility in medicinal chemistry or as an intermediate in organic synthesis. This compound’s distinct molecular architecture could facilitate selective interactions in biochemical systems, making it a candidate for further research in drug discovery or material science applications.
2-(3-Methoxyphenyl)-N-4-(methylthio)benzylethanamine structure
356091-89-9 structure
Product Name:2-(3-Methoxyphenyl)-N-4-(methylthio)benzylethanamine
CAS No:356091-89-9
MF:C17H21NOS
MW:287.419743299484
CID:868595
Update Time:2026-04-29

2-(3-Methoxyphenyl)-N-4-(methylthio)benzylethanamine Chemical and Physical Properties

Names and Identifiers

    • 2-(3-Methoxyphenyl)-N-(4-(methylthio)benzyl)ethanamine
    • 2-(3-methoxyphenyl)-N-[(4-methylsulfanylphenyl)methyl]ethanamine
    • 2-(3-methoxyphenyl)-N-[4-(methylsulfanyl)benzyl]ethanamine
    • [2-(3-Methoxy-phenyl)-ethyl]-(4-methylsulfanyl-benzyl)-amine
    • AC1MITKW
    • AG-F-23451
    • CTK4H4929
    • MolPort-001-504-929
    • 2-(3-Methoxyphenyl)-N-4-(methylthio)benzylethanamine

Computed Properties

  • Exact Mass: 287.13400

Experimental Properties

  • PSA: 46.56000
  • LogP: 4.14030

2-(3-Methoxyphenyl)-N-4-(methylthio)benzylethanamine Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-(3-Methoxyphenyl)-N-4-(methylthio)benzylethanamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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M229705-50mg
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50mg
$ 50.00 2022-06-04
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2-(3-Methoxyphenyl)-N-4-(methylthio)benzylethanamine Related Literature

Additional information on 2-(3-Methoxyphenyl)-N-4-(methylthio)benzylethanamine

2-(3-Methoxyphenyl)-N-4-(Methylthio)benzylethanamine: A Comprehensive Overview

CAS No. 356091-89-9, also known as 2-(3-Methoxyphenyl)-N-4-(Methylthio)benzylethanamine, is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential therapeutic applications. This article provides a detailed overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research findings.

Chemical Structure and Properties: 2-(3-Methoxyphenyl)-N-4-(Methylthio)benzylethanamine is a small organic molecule with a molecular formula of C17H21NO2S. The compound features a central ethanamine backbone, substituted with a 3-methoxyphenyl group and a 4-(methylthio)benzyl group. The presence of these functional groups imparts specific chemical and physical properties to the molecule, such as solubility, stability, and reactivity. The methoxy group on the phenyl ring can enhance the lipophilicity of the molecule, while the methylthio group on the benzyl moiety can contribute to its bioavailability and metabolic stability.

Synthesis Methods: The synthesis of 2-(3-Methoxyphenyl)-N-4-(Methylthio)benzylethanamine has been reported in several scientific publications. One common approach involves the reaction of 3-methoxybenzaldehyde with 4-(methylthio)benzylamine in the presence of a reducing agent such as sodium borohydride. This method yields the desired product in good yields and with high purity. Another synthetic route involves the coupling of 3-methoxyphenylacetonitrile with 4-(methylthio)benzylamine, followed by reduction to form the final amine product. These synthetic strategies provide researchers with flexible options for large-scale production and structural modifications.

Biological Activities: Recent studies have explored the biological activities of 2-(3-Methoxyphenyl)-N-4-(Methylthio)benzylethanamine, revealing its potential as a therapeutic agent. One notable application is in the treatment of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). Research has shown that this compound exhibits neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. For instance, it has been found to inhibit the aggregation of amyloid-beta (Aβ) peptides, which are implicated in AD pathogenesis. Additionally, it can reduce oxidative stress and inflammation, which are major contributors to neuronal damage in both AD and PD.

Clinical Trials and Therapeutic Potential: While preclinical studies have provided promising results, further clinical trials are necessary to evaluate the safety and efficacy of 2-(3-Methoxyphenyl strong>-N-4-(< strong >Methylthio) strong > < strong >benzylethanamine) strong > in human subjects. Several phase I trials are currently underway to assess its pharmacokinetics, pharmacodynamics, and tolerability. Preliminary data suggest that the compound is well-tolerated at therapeutic doses and does not exhibit significant side effects. These findings pave the way for more advanced clinical trials to explore its potential as a novel treatment for neurodegenerative disorders.

< strong >Recent Research Findings: strong > In addition to its neuroprotective properties, recent research has also uncovered other potential applications for 2-(3- < strong >Methoxyphenyl) strong > -N-4-( < strong >Methylthio) strong > < strong >benzylethanamine) strong >. A study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This property makes it a promising candidate for treating inflammatory diseases such as rheumatoid arthritis (RA) and multiple sclerosis (MS).

< strong >Conclusion: strong > In summary, 2-(3- < strong >Methoxyphenyl) strong > -N-4-( < strong >Methylthio) strong > < strong >benzylethanamine) strong > (CAS No. 356091-89-9) is a multifaceted compound with significant potential in various therapeutic areas. Its unique chemical structure confers specific biological activities that make it an attractive target for drug development. Ongoing research continues to uncover new applications and mechanisms of action, further highlighting its importance in medicinal chemistry and pharmacology.

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